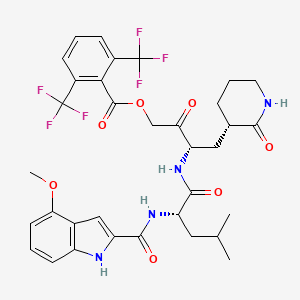

SARS-CoV-2 3CLP and CoV inhibitor 15h

Beschreibung

SARS-CoV-2 3CL Protease (3CLP): The SARS-CoV-2 3CL protease (3CLP), also termed the main protease (Mpro), is a cysteine protease essential for viral replication and transcription. It cleaves polyproteins translated from viral RNA into functional non-structural proteins (Nsps) required for viral assembly . The enzyme’s active site features a catalytic dyad (Cys145 and His41) and a conserved substrate-binding pocket (S1–S4 subsites), making it a prime target for antiviral drug development .

CoV Inhibitor 15h:

Inhibitor 15h is a peptidomimetic α-acyloxymethylketone compound designed to target the 3CLP active site. It features a 6-membered lactam warhead that covalently binds to Cys145, irreversibly inhibiting protease activity . Kinetic studies show 15h exhibits a pseudo-first-order inactivation constant ($k_{\text{obs}}/[I]$) comparable to other optimized inhibitors like 15a and 15l, though its cellular cytotoxicity and antiviral efficacy remain under investigation .

Eigenschaften

Molekularformel |

C34H36F6N4O7 |

|---|---|

Molekulargewicht |

726.7 g/mol |

IUPAC-Name |

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-bis(trifluoromethyl)benzoate |

InChI |

InChI=1S/C34H36F6N4O7/c1-17(2)13-24(44-31(48)25-15-19-22(42-25)10-5-11-27(19)50-3)30(47)43-23(14-18-7-6-12-41-29(18)46)26(45)16-51-32(49)28-20(33(35,36)37)8-4-9-21(28)34(38,39)40/h4-5,8-11,15,17-18,23-24,42H,6-7,12-14,16H2,1-3H3,(H,41,46)(H,43,47)(H,44,48)/t18-,23-,24-/m0/s1 |

InChI-Schlüssel |

PKJWLVLOGHATRZ-NWVWQQAFSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Herstellung von Verbindung 6 [WO2022133588] umfasst eine Reihe von Synthesewegen und Reaktionsbedingungen. Die spezifischen Synthesewege und industriellen Produktionsverfahren sind im Patent WO2022133588 detailliert beschrieben. Im Allgemeinen beinhaltet die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittel, werden optimiert, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Verbindung 6 [WO2022133588] unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung von Wasser. Häufige Bedingungen sind saure oder basische Umgebungen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Verbindung 6 [WO2022133588] beinhaltet die Inhibition der Coronavirus-Hauptprotease (Mpro). Dieses Enzym ist für die Replikation des Virus essentiell, und seine Inhibition verhindert die Vermehrung des Virus. Die Verbindung bindet an die aktive Stelle des Enzyms, blockiert dessen Aktivität und hemmt so die virale Replikation.

Wirkmechanismus

The mechanism of action of compound 6 [WO2022133588] involves the inhibition of the coronavirus main protease (Mpro). This enzyme is essential for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Features of 15h vs. Other Inhibitors:

Key Findings:

- 15h vs. N3 : While N3 (a peptidomimetic inhibitor) has superior potency (IC₅₀ = 16 nM), 15h’s α-acyloxymethylketone warhead offers improved stability against hydrolysis compared to N3’s chloromethyl ketone group .

- 15h vs. PMPT/CPSQPA: Non-covalent inhibitors like PMPT and CPSQPA avoid off-target reactivity with cellular thiols but require higher concentrations (IC₅₀ >19 µM) to achieve inhibition .

- 15h vs.

Performance in Computational and Experimental Models

- Virtual Screening : Compounds like TCSRnI28301 (score: -9.1) and TCSRnI40160 (Tanimoto coefficient: 0.90) outperformed 15h in docking studies but lack experimental validation .

- QSAR Models : A model trained on SARS-CoV-1 3CLP inhibitors (R² = 0.89) predicted 15h’s moderate activity, aligning with its experimental $k_{\text{obs}}/[I}$ value .

- Crystallography : 15h’s binding mode resembles 15l, forming hydrogen bonds with Gly143 and His164 while occupying the S1 subsite .

Limitations and Advantages

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.